molecular formula C10H5Cl3 B12655750 1,3,8-Trichloronaphthalene CAS No. 55720-38-2

1,3,8-Trichloronaphthalene

Cat. No.: B12655750
CAS No.: 55720-38-2
M. Wt: 231.5 g/mol
InChI Key: AXNCYYJNXAOOJQ-UHFFFAOYSA-N
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Description

1,3,8-Trichloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of three chlorine atoms attached to the naphthalene ring. Its molecular formula is C10H5Cl3, and it has a molecular weight of 231.506 grams per mole . This compound is part of the broader class of polychlorinated naphthalenes, which have been studied for their various chemical properties and applications.

Preparation Methods

1,3,8-Trichloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the treatment of naphthalene with chlorine gas in the presence of a catalyst, typically iron or aluminum chloride, under controlled temperature conditions. The reaction proceeds through a series of electrophilic aromatic substitution reactions, leading to the formation of the trichlorinated product .

Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully monitored and optimized to achieve the desired chlorination pattern .

Chemical Reactions Analysis

1,3,8-Trichloronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully dechlorinated naphthalene derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated naphthoquinones, while reduction can produce various dechlorinated naphthalene derivatives .

Scientific Research Applications

1,3,8-Trichloronaphthalene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex chlorinated aromatic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Studies have explored its potential effects on biological systems, particularly its interactions with enzymes and cellular components.

    Medicine: Research is ongoing to investigate its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific molecular pathways.

    Industry: It has been used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 1,3,8-Trichloronaphthalene exerts its effects involves its interaction with various molecular targets. The chlorine atoms on the naphthalene ring increase its electrophilicity, making it more reactive towards nucleophiles. This reactivity allows it to participate in a range of chemical reactions, including those that modify biological molecules. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological studies .

Comparison with Similar Compounds

Properties

IUPAC Name

1,3,8-trichloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3/c11-7-4-6-2-1-3-8(12)10(6)9(13)5-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNCYYJNXAOOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204264
Record name 1,3,8-Trichloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55720-38-2
Record name 1,3,8-Trichloronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55720-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 1,3,8-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,8-Trichloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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